![molecular formula C9H9N3O3 B2704451 methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 2117371-21-6](/img/structure/B2704451.png)

methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

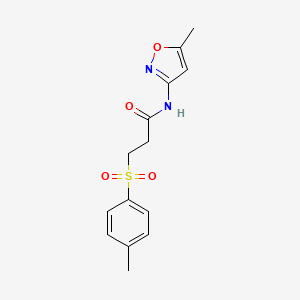

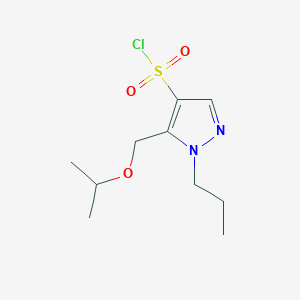

“Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . This class of compounds has been the subject of extensive research due to their potential biomedical applications .

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines, including “methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate”, consists of a pyrazole ring fused with a pyridine ring . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 contributes to the structural diversity of these compounds .Scientific Research Applications

- The synthesis of these compounds involves various methods, starting from preformed pyrazoles or pyridines. Researchers have explored diverse substitution patterns at positions N1, C3, C4, C5, and C6 .

- Antitumor Activity : Some derivatives of this compound have demonstrated anticancer activity . For instance, the pyrazolo[3,4-b]pyridin-6-one scaffold exhibited anticancer effects against tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 .

- Anxiolytic Properties : Certain pyrazolo[3,4-b]pyridine derivatives are part of anxiolytic drugs, such as cartazolate , tracazolate , and etazolate .

- Pulmonary Hypertension Treatment : Another derivative, riociguat , is used for treating pulmonary hypertension .

- Researchers have conducted spectral analyses, quantum studies, and thermodynamic evaluations to understand the properties and behavior of these compounds .

- Recent research (2017–2021) has focused on synthetic strategies for 1H-pyrazolo[3,4-b]pyridine derivatives. Methods have been systematized based on how the pyrazolopyridine system is assembled, considering their advantages and drawbacks .

Synthesis and Structure

Biomedical Applications

Quantum Studies and Thermodynamics

Synthetic Strategies

Mechanism of Action

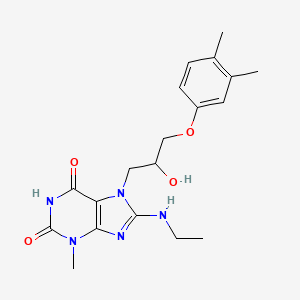

It’s worth noting that 1h-pyrazolo[3,4-b]pyridine derivatives, to which this compound belongs, have been the subject of numerous studies due to their close similarity with the purine bases adenine and guanine . This class of compounds has attracted the interest of medicinal chemists, and more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines have been described .

The synthesis methods for 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system . The biomedical applications of such compounds are diverse, but the specific targets and mode of action can vary greatly depending on the exact structure and substituents present in the compound .

properties

IUPAC Name |

methyl 6-methoxy-2H-pyrazolo[3,4-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-14-6-4-3-5-7(9(13)15-2)11-12-8(5)10-6/h3-4H,1-2H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFKGQWIPIUEMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=NNC(=C2C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2704368.png)

![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2704372.png)

![[Naphthalen-1-yl(phenyl)methyl]hydrazine](/img/structure/B2704374.png)

![3,4,5-triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2704379.png)

![N-(2-fluorobenzyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2704386.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2704391.png)